Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate
Overview
Description
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an azepane ring, and a sulfonyl group
Scientific Research Applications
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine and azepane intermediates, followed by their coupling through a sulfonylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate
- Methyl 4-{[3-(morpholin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate
- Methyl 4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate
Uniqueness
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl N-[4-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-28-20(25)21-17-8-10-18(11-9-17)29(26,27)23-14-6-7-16(15-23)19(24)22-12-4-2-3-5-13-22/h8-11,16H,2-7,12-15H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGGEUKDCOFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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